Unraveling the Crystalline Architecture of Carnallite: A Technical Guide to Structure Refinement
Unraveling the Crystalline Architecture of Carnallite: A Technical Guide to Structure Refinement
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure refinement of carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride of significant interest in geochemical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its crystallographic forms, experimental protocols for its synthesis and analysis, and detailed structural data.
Introduction to Carnallite and its Polymorphs
Carnallite is an evaporite mineral that crystallizes in two primary forms: a stable orthorhombic phase and a metastable monoclinic phase. Understanding the precise atomic arrangement within these structures is crucial for predicting their physical and chemical properties. This guide delves into the refined crystal structures of both polymorphs, providing a comparative analysis of their key structural parameters.
Data Presentation: Crystallographic Data for Carnallite Polymorphs
The following tables summarize the key crystallographic data obtained from the structure refinement of orthorhombic and monoclinic carnallite.
Table 1: Unit Cell Parameters
| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Space Group | Reference |
| Orthorhombic | 16.119(3) | 22.472(4) | 9.551(2) | 90 | 90 | 90 | 3459.62 | 12 | Pnna | [1] |
| Monoclinic | 9.251(2) | 9.516(2) | 13.217(4) | 90 | 90.06(2) | 90 | 1163.7 | 4 | C2/c | [2] |
Table 2: Select Atomic Coordinates for Orthorhombic Carnallite (Schlemper et al., 1985)
| Atom | Wyckoff | x | y | z |
| K1 | 4c | 0.25 | 0 | 0.4988(2) |
| K2 | 8d | 0.0011(1) | 0.1283(1) | 0.2498(2) |
| Mg1 | 4d | 0.25 | 0.25 | 0.75 |
| Mg2 | 8d | 0.0000(1) | 0.3705(1) | 0.0000(2) |
| Cl1 | 8d | 0.1230(1) | 0.0000(1) | 0.2476(2) |
| Cl2 | 8d | 0.1268(1) | 0.2483(1) | 0.0000(2) |
| Cl3 | 8d | 0.1245(1) | 0.4975(1) | 0.2500(2) |
| Cl4 | 4c | 0.25 | 0 | 0.0000 |
| Cl5 | 8d | 0.0000(1) | 0.1250(1) | 0.0000(2) |
| O1 | 8d | 0.0991(3) | 0.3121(2) | 0.0000(5) |
| O2 | 8d | 0.0000(3) | 0.3750(2) | 0.2045(5) |
| O3 | 8d | 0.4010(3) | 0.1882(2) | 0.2500(5) |
| O4 | 8d | 0.2500(3) | 0.2500(2) | 0.0450(5) |
| O5 | 8d | 0.3490(3) | 0.3120(2) | 0.2500(5) |
| O6 | 8d | 0.1510(3) | 0.1880(2) | 0.2500(5) |
Table 3: Selected Bond Distances (Å) for Orthorhombic Carnallite
| Bond | Distance |
| K1-Cl | 3.154 - 3.321 |
| K2-Cl | 3.169 - 3.411 |
| Mg1-O | 2.027 - 2.053 |
| Mg2-O | 2.051 - 2.083 |
Experimental Protocols
Synthesis of Carnallite Crystals by Solvent Evaporation
High-quality single crystals of carnallite suitable for X-ray diffraction can be synthesized using the solvent evaporation technique.[3][4]
Materials:
-
Potassium chloride (KCl)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of MgCl₂·6H₂O at room temperature (approximately 23°C).
-
Slowly add KCl to the solution while stirring until no more KCl dissolves, ensuring a slight excess of the solid remains.
-
Filter the solution to remove any undissolved solids.
-
Transfer the clear solution to a shallow crystallization dish.
-
Cover the dish with a perforated film to allow for slow evaporation.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Monitor the dish for the formation of pseudo-hexagonal orthorhombic crystals over several days to weeks.[3] For the metastable monoclinic form, rapid evaporation of a brine with a high MgCl₂ to KCl ratio may yield initial crystalline plates.[2]
Single-Crystal X-ray Diffraction and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS). Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through a range of angles.[5][6]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for Lorentz factor, polarization, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This involves determining the positions of the heavier atoms (K, Mg, Cl).
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.[7] This iterative process refines the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The positions of hydrogen atoms are typically located from a difference Fourier map.[5] The refinement is complete when the shifts in the refined parameters are negligible and the agreement factors (e.g., R1, wR2) converge to low values.
Visualizations of Structural Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Coordination environment in the carnallite crystal structure.
Caption: Workflow for carnallite crystal structure determination.
References
- 1. mindat.org [mindat.org]
- 2. Crystallization of metastable monoclinic carnallite, KCl·MgCl2·6H2O: missing structural link in the carnallite family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
